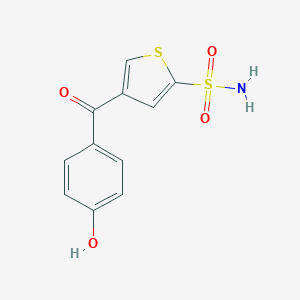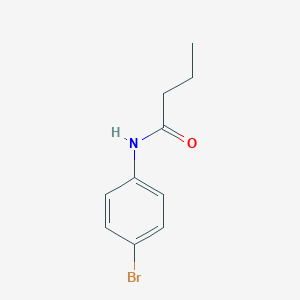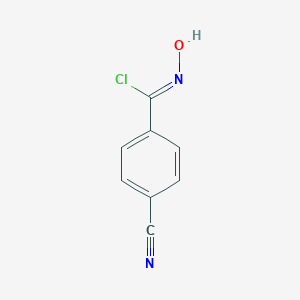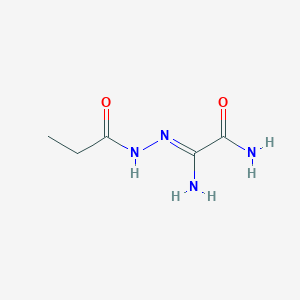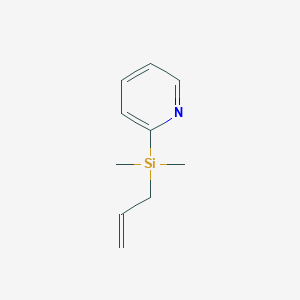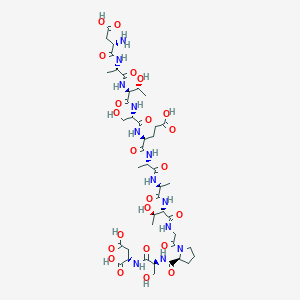
Apopolysialoglycoprotein, salmonid fish eggs
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apopolysialoglycoprotein (APL) is a glycoprotein found in the egg membranes of salmonid fish. It is a bioactive compound that has been studied for its potential applications in various fields, including biotechnology, medicine, and food science.
Applications De Recherche Scientifique
Apopolysialoglycoprotein, salmonid fish eggs has been studied for its potential applications in various fields, including biotechnology, medicine, and food science. In biotechnology, Apopolysialoglycoprotein, salmonid fish eggs has been used as a biomaterial for the development of novel drug delivery systems and tissue engineering scaffolds. In medicine, Apopolysialoglycoprotein, salmonid fish eggs has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. In food science, Apopolysialoglycoprotein, salmonid fish eggs has been used as a natural preservative and antioxidant in food products.
Mécanisme D'action
The exact mechanism of action of Apopolysialoglycoprotein, salmonid fish eggs is not fully understood. However, it is believed that Apopolysialoglycoprotein, salmonid fish eggs exerts its biological effects through interactions with cell surface receptors and signaling pathways. Apopolysialoglycoprotein, salmonid fish eggs has been shown to modulate the activity of various enzymes and transcription factors, leading to changes in gene expression and cellular function.
Effets Biochimiques Et Physiologiques
Apopolysialoglycoprotein, salmonid fish eggs has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. Apopolysialoglycoprotein, salmonid fish eggs has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. In addition, Apopolysialoglycoprotein, salmonid fish eggs has been shown to modulate the immune system, leading to enhanced immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Apopolysialoglycoprotein, salmonid fish eggs in lab experiments is its natural origin, which makes it a safe and biocompatible material. Apopolysialoglycoprotein, salmonid fish eggs is also readily available from salmonid fish eggs, making it a cost-effective material. However, one of the limitations of using Apopolysialoglycoprotein, salmonid fish eggs in lab experiments is its complex structure, which can make it difficult to isolate and purify. In addition, Apopolysialoglycoprotein, salmonid fish eggs can be sensitive to environmental factors such as pH and temperature, which can affect its biological activity.
Orientations Futures
For research on Apopolysialoglycoprotein, salmonid fish eggs include the development of novel drug delivery systems and tissue engineering scaffolds, investigation of its anti-inflammatory and immunomodulatory properties, and optimization of its extraction and purification methods.
Méthodes De Synthèse
The synthesis of Apopolysialoglycoprotein, salmonid fish eggs involves the isolation of the egg membrane from salmonid fish eggs, followed by the extraction of the glycoprotein using various methods such as acid hydrolysis, enzymatic digestion, or solvent extraction. The purified Apopolysialoglycoprotein, salmonid fish eggs can then be characterized using techniques such as gel electrophoresis, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Propriétés
Numéro CAS |
115732-63-3 |
|---|---|
Nom du produit |
Apopolysialoglycoprotein, salmonid fish eggs |
Formule moléculaire |
C43H68N12O23 |
Poids moléculaire |
1121.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C43H68N12O23/c1-16(48-37(71)22(8-9-28(61)62)49-38(72)25(15-57)52-42(76)32(20(5)59)54-35(69)18(3)47-36(70)21(44)11-29(63)64)33(67)46-17(2)34(68)53-31(19(4)58)41(75)45-13-27(60)55-10-6-7-26(55)40(74)51-24(14-56)39(73)50-23(43(77)78)12-30(65)66/h16-26,31-32,56-59H,6-15,44H2,1-5H3,(H,45,75)(H,46,67)(H,47,70)(H,48,71)(H,49,72)(H,50,73)(H,51,74)(H,52,76)(H,53,68)(H,54,69)(H,61,62)(H,63,64)(H,65,66)(H,77,78)/t16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,31-,32-/m0/s1 |
Clé InChI |
RNQICOHKTAIPEO-FWGRVJBYSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)O |
SMILES |
CC(C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)O |
SMILES canonique |
CC(C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)O |
Autres numéros CAS |
115732-63-3 |
Séquence |
DATSEAATGPSD |
Synonymes |
apopolysialoglycoprotein (salmonid fish eggs) apopolysialoglycoprotein, salmonid fish eggs apopolysialoglycoprotein, salmonid fish eggs (Oncorhynchus) APSG-SFE PSGP-SFE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



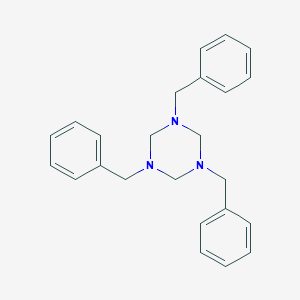
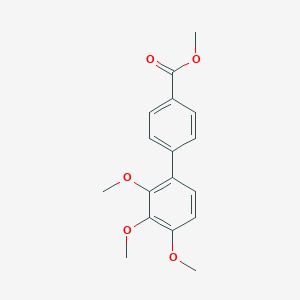
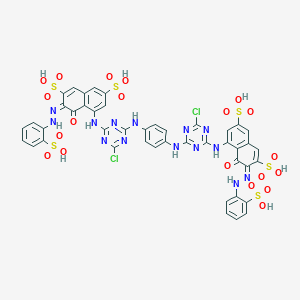
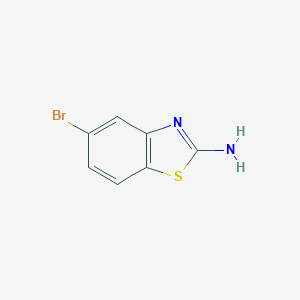

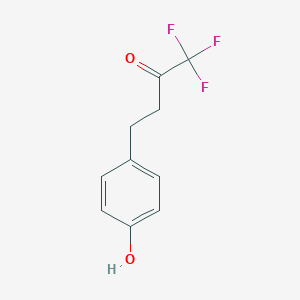
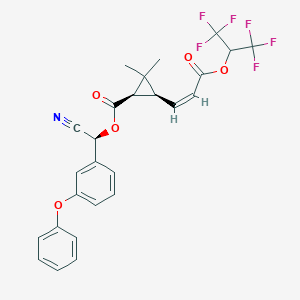
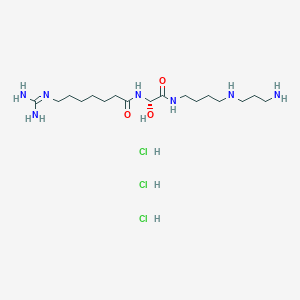
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
